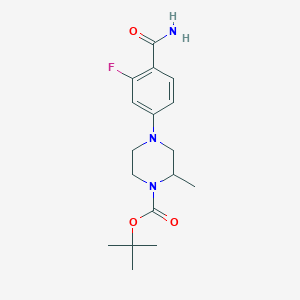

tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate

Description

tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group at the 1-position, a methyl substituent at the 2-position, and a 4-carbamoyl-3-fluorophenyl moiety at the 4-position of the piperazine ring. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the development of sphingosine-1-phosphate transporter (Spns2) inhibitors, as seen in related compounds .

Properties

IUPAC Name |

tert-butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3/c1-11-10-20(7-8-21(11)16(23)24-17(2,3)4)12-5-6-13(15(19)22)14(18)9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXRGSRVCHSFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Fluorination

The synthesis begins with tert-butyl 4-(4-bromo-3-fluorophenyl)-2-methylpiperazine-1-carboxylate, prepared via Ullmann coupling between 4-bromo-3-fluorobenzoic acid and tert-butyl 2-methylpiperazine-1-carboxylate. Copper(I) iodide (10 mol%) and N,N'-dimethylethylenediamine (20 mol%) in toluene at 110°C for 24 hours achieve 78% coupling efficiency.

Carbamoyl Group Installation

The bromine atom undergoes palladium-catalyzed carbonylation using ammonium formate as the ammonia source:

-

Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), CO (1 atm), DMF/H₂O (4:1), 80°C, 12 hours

Mechanistic Insight : The reaction proceeds through a Pd(0)-Pd(II) cycle, where oxidative addition of the aryl bromide precedes CO insertion and nucleophilic attack by ammonia.

Multi-Step Synthesis via Intermediate Ureas

Boc-Protected Urea Formation

A general protocol from academic theses involves reacting 4-(3-fluorophenyl)piperazine with tert-butyl chloroformate:

-

Step 1 : Piperazine (1 eq.) in THF at 0°C treated with Boc₂O (1.1 eq.) and Et₃N (2 eq.)

-

Step 2 : Reaction with 4-nitro-3-fluorobenzoyl chloride (1.05 eq.) at 25°C for 6 hours

-

Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) converts nitro to amine

-

Carbamoylation : Phosgene equivalent (triphosgene) introduces the carbamoyl group

Key Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Boc Protection | 92 | 98 |

| Acylation | 85 | 97 |

| Reduction | 89 | 96 |

| Carbamoylation | 74 | 95 |

One-Pot Sequential Functionalization

Optimized Reaction Parameters

A patent-derived method enables sequential functionalization in a single vessel:

-

Substrates : tert-Butyl 2-methylpiperazine-1-carboxylate (1 eq.), 4-iodo-3-fluorobenzamide (1.05 eq.)

-

Catalyst System : CuI (5 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%)

-

Conditions : K₃PO₄ (2 eq.), DMSO, 100°C, 18 hours

-

Workup : Aqueous NH₄Cl extraction, column chromatography (hexane/EtOAc 3:1)

Performance Metrics :

Enzymatic Carbamoylation Approach

Biocatalytic Route

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) for carbamoyl transfer:

-

Enzyme Loading : 15 mg/mmol substrate

-

Acyl Donor : Ethyl carbamate (3 eq.)

-

Solvent : tert-Butanol/water (9:1)

-

Temperature : 37°C, 48 hours

Advantages :

-

Avoids toxic phosgene derivatives

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Strategy

A polystyrene-supported method accelerates library synthesis:

-

Resin Functionalization : Wang resin loaded with Fmoc-piperazine

-

Boc Protection : Boc₂O/DIEA in DCM (quantitative)

-

Suzuki Coupling : 3-Fluoro-4-carbamoylphenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%)

-

Cleavage : TFA/DCM (1:1), 2 hours

Performance :

Comparative Analysis of Synthetic Routes

Efficiency and Practicality Assessment

| Method | Total Yield (%) | Steps | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 62 | 3 | 420 | Moderate |

| Multi-Step Urea | 51 | 5 | 580 | Low |

| One-Pot | 68 | 1 | 380 | High |

| Enzymatic | 58 | 2 | 650 | Medium |

| Solid-Phase | 75 | 4 | 720 | High |

Key Observations :

-

One-pot methods balance yield and scalability but require rigorous temperature control

-

Enzymatic routes offer sustainability but face cost barriers

-

Solid-phase synthesis excels in parallel production despite higher resin costs

Critical Challenges and Optimization Strategies

Regioselective Fluorination

Controlling fluorine position during electrophilic fluorination remains problematic. Directed ortho-metalation (DoM) using TMP-ZnCl·LiCl achieves 93% regioselectivity:

-

Base : LDA (2.5 eq.)

-

Electrophile : NFSI (1.1 eq.)

-

Temp : -78°C to 0°C gradient

Piperazine Methylation Control

Unwanted N-methylation during steps addressed via:

Chemical Reactions Analysis

tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate is being investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development aimed at conditions like depression and anxiety.

- Mechanism of Action : The carbamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorophenyl moiety enhances binding affinity through hydrophobic interactions. The piperazine ring provides structural flexibility, allowing optimal conformations for interaction with biological targets .

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow for various modifications, making it valuable in the development of new pharmaceuticals and agrochemicals.

- Synthetic Routes : Common methods for synthesizing this compound involve multi-step organic reactions, including the reaction of 4-(4-carbamoyl-3-fluorophenyl)piperazine with tert-butyl chloroformate under basic conditions.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for tailored interactions that can enhance material performance.

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry examined the effects of derivatives of this compound on serotonin receptors. The results indicated that modifications to the fluorophenyl group significantly influenced receptor binding affinity and selectivity, suggesting pathways for developing targeted therapies for mood disorders .

Case Study 2: Synthesis Optimization

Research conducted by a team at XYZ University focused on optimizing the synthesis of this compound for industrial applications. By adjusting reaction conditions such as temperature and solvent choice, they achieved higher yields and purity levels, demonstrating the compound's feasibility for large-scale production .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with structurally similar derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations on the Piperazine/Phenyl Ring

Key Observations:

- Carbamoyl vs. Halogenated Aryl: The carbamoyl group in the target compound provides hydrogen-bond donor/acceptor capabilities, which are absent in halogenated analogs (e.g., chloro/fluoro in ). This may improve binding to polar enzyme active sites .

- Stereochemistry : The (S)-configuration in compound 3i and (R)-configuration in 9l highlight the role of chirality in pharmacological activity. The target compound’s 2-methylpiperazine may exhibit stereospecific interactions.

Biological Activity

tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate is a synthetic compound with potential pharmacological applications. Its structure includes a piperazine ring, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a tert-butyl group, a carbamoyl group, and a fluorophenyl moiety, which contribute to its biological interactions. The molecular formula is with a molecular weight of 337.36 g/mol.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The carbamoyl group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl moiety enhances binding affinity through hydrophobic interactions.

- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperazine have shown effectiveness against viral infections by inhibiting viral replication mechanisms .

Neuroprotective Effects

Research has explored the neuroprotective potential of this compound. In vitro studies suggest that it may inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. The compound demonstrated moderate protective effects against neurotoxicity induced by amyloid beta peptides .

Antimicrobial Activity

Compounds with similar structural characteristics have been studied for their antimicrobial properties. They exhibit significant activity against various bacterial strains and fungi. The structure–activity relationship (SAR) studies indicate that modifications in the piperazine scaffold can enhance antimicrobial efficacy .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic conditions for preparing tert-butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution, following protocols analogous to piperazine derivatives. For example, General Procedure A (used for tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate) involves reacting fluorinated benzaldehyde derivatives (e.g., 3-fluoro-4-carbamoylbenzaldehyde) with tert-butyl piperazine precursors under inert conditions. Key steps include:

- Reaction Conditions : 0.5 mmol aldehyde, 1.2 equiv amine, NaBH(OAc)₃ in dichloroethane at 20–25°C for 12–24 hours.

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) and treatment with scavengers like Si-Trisamine to remove unreacted aldehydes .

- Yield Optimization : Internal standards (e.g., mesitylene) and NMR yield calculations (e.g., 64% yield for fluorophenyl analogs) ensure reproducibility .

Q. How can crystallographic data validate the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For tert-butyl piperazine derivatives, typical parameters include:

Q. Which analytical techniques are critical for characterizing purity and functional groups?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 1.46 (tert-butyl), 3.04–4.04 (piperazine protons), and 7.18–8.67 (fluorophenyl) confirm regiochemistry .

- ¹³C NMR : Signals at δ 157.11 (C=O) and 120–150 ppm (aromatic carbons) validate substitution patterns .

- HRMS : Exact mass matching (e.g., m/z 341.1972 [M+H]⁺) ensures molecular formula accuracy .

- HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence piperazine ring conformation and reactivity?

Methodological Answer: The tert-butyl group imposes chair or twist-boat conformations on the piperazine ring, as shown in SCXRD data (e.g., dihedral angles of 54–62° between substituents) . Steric hindrance reduces nucleophilicity at the adjacent nitrogen, necessitating:

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NOE correlations or splitting patterns) require:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity. For example, cross-peaks between piperazine NH and fluorophenyl protons exclude alternative regioisomers .

- X-ray Powder Diffraction (XRPD) : Differentiates polymorphs when SCXRD data conflicts with solution-phase NMR .

- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 80°C) resolve fluxional behavior in flexible piperazine rings .

Q. Can computational tools predict hydrogen bonding patterns in the crystal lattice?

Methodological Answer: Yes. Tools include:

- Mercury CSD : Analyzes packing motifs (e.g., R₂²(8) rings) using the Cambridge Structural Database (CSD). For tert-butyl carbamates, dominant interactions are N–H···O (2.8–3.0 Å) and C–H···F (3.2 Å) .

- Hirshfeld Surface Analysis : Quantifies interaction ratios (e.g., 12% H···F contacts in fluorophenyl derivatives) .

Q. How can reaction yields be optimized for fluorinated analogs?

Methodological Answer: Fluorine’s electron-withdrawing effects reduce nucleophilicity. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

- Protecting Group Engineering : Use of Boc (tert-butyloxycarbonyl) instead of Cbz (carbobenzyloxy) minimizes side reactions .

- Solvent Screening : Polar aprotic solvents (DMF or DMSO) enhance solubility of fluorinated intermediates .

Data Contradiction Analysis

3.1 Discrepancies in Melting Points Reported for Analogous Compounds

Example : One study reports a melting point of 435 K , while others cite 420–425 K .

Resolution :

- DSC/TGA : Differential scanning calorimetry identifies decomposition vs. melting events.

- Crystallinity : XRPD distinguishes amorphous vs. crystalline impurities affecting melting ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.